4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
4-Amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one: is a complex organic compound belonging to the pyrazoloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group.
Reduction: : Reduction of nitro groups to amino groups.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Generation of various substituted pyrazoloquinolines.
Scientific Research Applications
4-Amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one: is unique due to its specific structural features and potential applications. Similar compounds include:
Pyrazoloquinolines: : Other derivatives within the same family.
Quinolines: : Compounds with similar ring structures.
These compounds may share some properties but differ in their functional groups and biological activities.
Properties
IUPAC Name |
4-amino-1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-7-10-12(15)11-8(16-13(10)18(4)17-7)5-14(2,3)6-9(11)19/h5-6H2,1-4H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAWOUKOIQRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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